Product packaging for 3-Azidopropylamine(Cat. No.:CAS No. 88192-19-2)

3-Azidopropylamine

Cat. No.: B124161
CAS No.: 88192-19-2
M. Wt: 100.12 g/mol
InChI Key: OYBOVXXFJYJYPC-UHFFFAOYSA-N
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Description

a functionalization reagent;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8N4 B124161 3-Azidopropylamine CAS No. 88192-19-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azidopropan-1-amine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H8N4/c4-2-1-3-6-7-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBOVXXFJYJYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80236880
Record name 1-Propanamine, 3-azido-
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Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88192-19-2
Record name 3-Azidopropylamine
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Record name 1-Propanamine, 3-azido-
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Record name 3-Azidopropylamine
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Record name 3-Azidopropylamine
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The Significance of Bifunctional Azide Amine Linkers in Organic Synthesis

Bifunctional linkers are molecules that possess two distinct reactive functional groups, enabling the connection of two different molecules. The combination of an azide (B81097) and an amine within the same short alkyl chain, as seen in 3-Azido-1-propanamine, offers a particularly powerful set of chemical handles for organic synthesis. The primary amine is a versatile nucleophile, readily participating in well-established reactions such as amidation, sulfonylation, and reductive amination. nih.govwiley-vch.de This allows for its conjugation to a wide array of substrates, including those with activated carboxylic acids, sulfonyl chlorides, or aldehydes and ketones.

Conversely, the azide group is a cornerstone of "click chemistry," a concept introduced in 2001 that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. researchgate.netacs.org Specifically, the azide participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), forming a stable triazole linkage. nih.govadcreview.com The bioorthogonal nature of the azide and alkyne groups—meaning they are largely unreactive with biological functional groups—makes this chemistry exceptionally well-suited for modifying complex biomolecules in their native environments. nih.gov

The presence of both an amine and an azide allows for a two-step, controlled synthetic strategy. For instance, the amine can first be coupled to a molecule of interest, and the resulting conjugate, now bearing a terminal azide, can then be "clicked" onto a second molecule containing an alkyne. This orthogonality is crucial for the construction of complex molecular architectures that would be difficult to assemble through other methods. nih.gov

Historical Context and Evolution of Its Research Applications

The journey of 3-Azido-1-propanamine is intrinsically linked to the broader evolution of bioconjugation and click chemistry. The field of bioconjugation, which involves the linking of molecules to biomolecules, has its roots in the early 20th century with the use of simple dyes for visualization. clinicallab.comnumberanalytics.com For decades, the chemical tools for these conjugations were often limited in their specificity, relying on the reaction of abundant functional groups on proteins like lysines. wiley-vch.de

Organic azides themselves have been known since the 19th century, with phenyl azide (B81097) first prepared in 1864. wikipedia.org For a long time, they were primarily regarded as precursors to amines or as participants in rearrangements like the Curtius rearrangement. wikipedia.org The perception of azides began to shift dramatically with the advent of the Staudinger ligation in the early 2000s and, more profoundly, with the development of click chemistry. acs.orgnih.govsigmaaldrich.com

The introduction of the CuAAC reaction provided a highly efficient and specific method for forging connections, creating a surge in demand for bifunctional linkers that could bridge different molecular worlds. It was in this context that simple, yet elegant, molecules like 3-Azido-1-propanamine rose to prominence. While the exact date of its first synthesis is not prominently documented in historical reviews, its utility became self-evident with the popularization of click chemistry. A common laboratory synthesis involves the reaction of 3-chloropropyl-1-amine hydrochloride with sodium azide. rsc.org

Early applications of bifunctional linkers were often in the realm of cross-linking studies to understand protein-protein interactions. nih.govnih.gov However, the evolution of click chemistry has propelled the applications of azide-amine linkers into far more intricate areas. Researchers now use 3-Azido-1-propanamine and similar linkers to:

Functionalize Nanomaterials: Attaching biomolecules to the surface of nanoparticles for targeted drug delivery or imaging.

Synthesize Dendrimers: Building highly branched, well-defined macromolecules with applications in catalysis and drug delivery. chemicalbook.comsigmaaldrich.com

Modify Peptides and Proteins: Introducing probes, tags, or other functionalities at specific sites. nih.gov

Create Neoglycoconjugates: Linking carbohydrates to other molecules to study their biological roles. uni-konstanz.de

The progression has been from using these linkers as simple "staples" to employing them as key components in the rational design of complex, functional molecular systems.

Scope and Research Objectives for Advanced Studies of 3 Azido 1 Propanamine

Established Synthetic Routes to 3-Azido-1-propanamine

The preparation of 3-azido-1-propanamine predominantly relies on three well-documented strategies: nucleophilic substitution on a propyl amine derivative, direct azide substitution on halogenated propanamines, and the oxidation of a precursor alcohol.

Nucleophilic Substitution Strategies (e.g., from 3-chloropropyl-1-amine hydrochloride and sodium azide)

A common and effective method for synthesizing 3-azido-1-propanamine involves the reaction of 3-chloropropyl-1-amine hydrochloride with sodium azide. rsc.orgnih.gov This reaction is a classic example of a nucleophilic substitution, where the azide ion (N₃⁻) displaces the chloride ion. The reaction is typically carried out in water at an elevated temperature, such as 80°C, for an extended period, often around 15 to 24 hours. rsc.orgnih.gov Following the reaction, the mixture is made basic, usually with potassium hydroxide (B78521), and the product is extracted with an organic solvent like diethyl ether. rsc.orgnih.gov This method has been reported to yield 3-azido-1-propanamine in high purity and with yields as high as 98%. rsc.org

Azide Substitution of Halogenated Propanamine Derivatives

This strategy is a broader application of the principle described above, where various halogenated propanamine derivatives can serve as the starting material. The core of this method is the SN2 reaction, where the azide ion acts as a potent nucleophile, displacing a halide (such as chloride, bromide, or iodide) from the propyl chain. masterorganicchemistry.com The choice of the specific halogenated propanamine can influence the reaction conditions and rate, with iodinated and brominated derivatives generally being more reactive than their chlorinated counterparts. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the nucleophilic attack. masterorganicchemistry.com

Oxidation of Precursor Compounds (e.g., 3-Azidopropanol)

Optimization of Synthetic Conditions and Yields in Research

To maximize the efficiency and output of 3-azido-1-propanamine synthesis, researchers have investigated the impact of several key reaction parameters.

Solvent Polarity and Temperature Effects on Reaction Efficiency

The choice of solvent plays a critical role in the nucleophilic substitution reactions used to synthesize 3-azido-1-propanamine. Polar aprotic solvents such as DMF and DMSO are often favored as they can effectively solvate the cation of the azide salt (e.g., Na⁺) while leaving the azide anion relatively free to act as a nucleophile. masterorganicchemistry.com Water is also a viable solvent, particularly for the reaction involving 3-chloropropyl-1-amine hydrochloride, due to the solubility of the starting materials. rsc.orgnih.gov

Temperature is another crucial factor. Increasing the reaction temperature generally accelerates the rate of nucleophilic substitution. For instance, heating the reaction of 3-chloropropyl-1-amine hydrochloride and sodium azide to 80°C significantly drives the reaction towards completion. rsc.orgnih.gov However, excessively high temperatures should be avoided as they can lead to the decomposition of the thermally sensitive azide group.

Stoichiometric Ratios and Reagent Selection for Enhanced Outcomes

The molar ratio of the reactants is a key parameter for optimizing the yield. In the synthesis from 3-chloropropyl-1-amine hydrochloride, a significant excess of sodium azide (typically a 3:1 molar ratio) is used to ensure the complete conversion of the starting material. rsc.orgnih.gov This stoichiometric imbalance pushes the equilibrium of the reaction towards the formation of the desired product.

The selection of the leaving group on the propanamine derivative also influences the reaction's success. While chloride is a common leaving group, better leaving groups like bromide or iodide can lead to faster reaction rates, although this may also increase the potential for side reactions. The choice of the azide salt (e.g., sodium azide vs. potassium azide) is generally less critical, with sodium azide being widely used due to its availability and effectiveness. masterorganicchemistry.com

Synthetic Route Summary

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
3-chloropropyl-1-amine hydrochlorideSodium azideWater801598 rsc.org
3-chloropropyl-1-amine hydrochlorideSodium azideWater802440 nih.gov
1-chloro-3-bromopropaneSodium azideDMF60-8012-24Not specified
3-chloro-1-propanol (B141029)Sodium azideDMF50-8024-72Not specified

Mechanistic Insights into 3-Azido-1-propanamine Synthesis

The predominant synthetic route to 3-azido-1-propanamine involves the nucleophilic substitution of a halo-precursor, typically 3-chloropropylamine (B7771022), with an azide salt. This reaction provides a direct and efficient pathway to the desired azido-amine compound.

The underlying mechanism is a classic bimolecular nucleophilic substitution (SN2) reaction. In this process, the azide ion (N₃⁻), generated from a source like sodium azide (NaN₃), acts as a potent nucleophile. It attacks the electrophilic carbon atom that is bonded to the halogen (in this case, chlorine). The reaction proceeds via a single, concerted step where the new carbon-azide (C-N₃) bond forms simultaneously as the carbon-chlorine (C-Cl) bond breaks.

This reaction is typically conducted in a polar protic solvent, such as water, often heated to around 80°C for an extended duration of 15 to 24 hours to ensure completion. rsc.orgnih.gov The use of heat provides the necessary activation energy to overcome the energy barrier of the reaction. When starting with 3-chloropropylamine hydrochloride, the reaction medium is basified with a strong base like potassium hydroxide (KOH) during the workup phase. rsc.orgnih.gov This deprotonates the ammonium (B1175870) group of the product, yielding the free amine which can then be extracted using an organic solvent like diethyl ether. rsc.org

The key components and their roles in the synthesis are summarized in the table below.

ComponentRole in SynthesisMechanism of Action
3-Chloropropylamine Hydrochloride Electrophilic SubstrateProvides the three-carbon backbone and the leaving group (chloride) for the substitution reaction.
Sodium Azide (NaN₃) Nucleophile SourceDissociates in solution to provide the azide ion (N₃⁻), the key nucleophilic species.
Water SolventA polar protic solvent that effectively dissolves the ionic reactants and facilitates the SN2 reaction.
Heat (e.g., 80°C) Reaction ConditionProvides the necessary activation energy to increase the reaction rate to a practical level. rsc.orgnih.gov
Potassium Hydroxide (KOH) BaseUsed during workup to neutralize the hydrochloride salt and deprotonate the amine group of the product, facilitating its extraction. rsc.orgnih.gov

This synthetic approach is highly effective, with research studies reporting excellent yields, in some cases as high as 98%. rsc.org

Scalability Considerations for Research and Development Purposes

The scalability of a synthetic procedure is a critical factor for its application in research and development, where larger quantities of a compound may be required for extensive studies. The common synthesis of 3-azido-1-propanamine from 3-chloropropylamine and sodium azide presents several features that make it amenable to scaling up.

The primary factors influencing the scalability of this synthesis are the cost and availability of starting materials, the simplicity and safety of the reaction conditions, the efficiency of the reaction (yield), and the ease of product purification.

Starting Materials : Both 3-chloropropylamine hydrochloride and sodium azide are readily available commercial chemicals, which ensures a reliable supply chain for larger-scale production. nih.gov

Reaction Conditions : The synthesis employs straightforward and easily scalable conditions. The use of water as a solvent is advantageous due to its low cost, low toxicity, and ease of handling. rsc.orgnih.gov The reaction temperature of 80°C is readily achievable and controllable in standard chemical reactors. rsc.orgnih.gov

Process Simplicity : The reaction is typically a one-pot synthesis, which simplifies the manufacturing process and reduces the need for complex equipment or intermediate isolations. nih.gov

Yield and Purification : High reported yields (though they can vary, with some reports of 40% and others of 98%) make the process economically viable on a larger scale. rsc.orgnih.gov The purification method, involving basification, extraction with an organic solvent, and concentration, consists of standard unit operations that are well-established and scalable in industrial settings. rsc.org

A significant consideration for scaling this synthesis is the handling of sodium azide. Sodium azide is acutely toxic and can form explosive heavy metal azides. Therefore, strict safety protocols, including the use of appropriate personal protective equipment and ensuring the absence of heavy metals and strong acids, are paramount when working with larger quantities.

The table below outlines the key considerations for scaling the synthesis of 3-azido-1-propanamine for R&D purposes.

FactorAssessment for ScalabilityDetails
Reagent Availability FavorableStarting materials (3-chloropropylamine hydrochloride, sodium azide) are commercially available bulk chemicals. nih.govlumiprobe.com
Reaction Solvent Highly FavorableWater is an inexpensive, non-flammable, and environmentally benign solvent. rsc.orgnih.gov
Process Conditions FavorableThe reaction involves simple heating in a standard reactor. No specialized high-pressure or cryogenic equipment is needed. rsc.orgnih.gov
Reaction Yield Generally FavorableHigh yields (up to 98%) have been reported, making the process efficient. rsc.org
Purification FavorableUtilizes standard and scalable techniques such as liquid-liquid extraction and solvent evaporation. rsc.org
Safety Requires Strict ControlSodium azide is highly toxic. Handling large quantities requires stringent safety measures to prevent exposure and avoid the formation of explosive compounds.

Reactivity of the Azide Functionality in 3-Azido-1-propanamine

The azide group of 3-azido-1-propanamine is a key functional handle for a variety of chemical transformations, most notably cycloaddition reactions.

Cycloaddition Reactions and Their Research Implications

The azide functionality of 3-azido-1-propanamine readily participates in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". pubcompare.ai The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, where the azide reacts with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. lumiprobe.combeilstein-journals.orgnih.gov This reaction is highly efficient and regioselective, proceeding under mild conditions and tolerating a wide array of functional groups. beilstein-journals.org

The implications of these cycloaddition reactions are vast. In materials science, 3-azido-1-propanamine can be used to functionalize monomers, such as bismethylolpropionic acid (bis-MPA), to create dendrimers with azide functionalities. sigmaaldrich.com It has also been employed in the synthesis of clickable zinc tetraphenylporphyrin scaffolds for potential applications in photodynamic therapy. sigmaaldrich.com Furthermore, these reactions are instrumental in creating complex molecular architectures, such as mannopyranoside dendrimers for studying carbohydrate-protein interactions. celluars.comsigmaaldrich.com

A notable, albeit sometimes undesirable, side reaction in the context of chemical proteomics is the copper-catalyzed azide-alkyne-thiol reaction, which can form thiotriazoles as byproducts. nih.govacs.org This occurs when cysteine's free thiol group participates in the reaction, potentially leading to false-positive results in protein labeling studies. nih.govacs.org

Bioorthogonal Transformations and Chemoselectivity

The cycloaddition reactions involving the azide group of 3-azido-1-propanamine are prime examples of bioorthogonal chemistry. These reactions can proceed within complex biological environments without interfering with native biochemical processes. nih.govwgtn.ac.nz This high degree of chemoselectivity is crucial for applications such as in vivo labeling of biomolecules. wgtn.ac.nz

The Staudinger ligation is another bioorthogonal reaction that utilizes the azide group. In this reaction, the azide reacts with a phosphine (B1218219), like triphenylphosphine (B44618), to form an aza-ylide, which can then be trapped to form a stable amide bond. nih.govresearchgate.net This reaction is highly selective and occurs under physiological conditions. nih.gov

The strain-promoted azide-alkyne cycloaddition (SPAAC) offers an alternative to the copper-catalyzed reaction, eliminating the need for a potentially cytotoxic copper catalyst. researchgate.net In SPAAC, a strained cyclooctyne (B158145) reacts with the azide, a reaction that has gained popularity in both organic synthesis and bioorthogonal chemistry for decorating, linking, and crosslinking polymers. researchgate.net

Reactivity of the Primary Amine Functionality

The primary amine group of 3-azido-1-propanamine provides a second, orthogonal site for chemical modification, allowing for the introduction of this versatile linker into a wide range of molecules.

Amide Bond Formation with Activated Carboxylic Acids (e.g., NHS esters) for Conjugation

The primary amine of 3-azido-1-propanamine readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. lumiprobe.comglenresearch.com This is a widely used strategy for conjugating the azido-propyl moiety to various substrates. glenresearch.com The reaction is highly efficient and proceeds under mild, often aqueous, conditions. glenresearch.com This method is commonly used to label oligonucleotides and other biomolecules with an azide group for subsequent click chemistry reactions. glenresearch.com The process involves the nucleophilic attack of the primary amine on the carbonyl of the NHS ester, leading to the formation of a stable amide linkage and the release of the NHS leaving group. glenresearch.com

Interactive Data Table: Amide Bond Formation

Reactant 1Reactant 2ProductKey Features
3-Azido-1-propanamineNHS ester-functionalized moleculeAzide- and amide-linked conjugateStable amide bond formation, high efficiency. lumiprobe.comglenresearch.com
11-mercaptoundecanoic acid (MUA)N-hydroxysulfosuccinimide (NHSS) esterMUA-NHSS esterActivation of carboxylic acid for reaction with amines. researchgate.net
MUA-NHSS esterPoly(L-lysine)Covalently attached poly(L-lysine) monolayerFormation of multiple amide bonds for surface modification. researchgate.net

Ureido-Derivatization in Complex Molecular Architectures

The primary amine of 3-azido-1-propanamine can also be utilized in the formation of urea (B33335) linkages, leading to ureido-derivatized molecules. This approach has been used in the synthesis of thermoresponsive polymers. For instance, ureido-derivatized polymers have been synthesized via atom transfer radical polymerization (ATRP) followed by a post-modification step involving the amine functionality. researchgate.net These polymers can exhibit an upper critical solution temperature (UCST) in aqueous solutions, a property influenced by the presence of the ureido moieties. researchgate.net

Applications in Peptide Synthesis and Modification Strategies

3-Azido-1-propanamine is a valuable tool in peptide synthesis and modification. pubcompare.ailumiprobe.com It can be incorporated into peptides to introduce an azide group for subsequent conjugation via click chemistry. lumiprobe.com This allows for the site-specific labeling of peptides and proteins with a wide range of molecules, including fluorescent dyes, polyethylene (B3416737) glycol (PEG), and other bioactive compounds. researchgate.netuq.edu.au

For example, the primary amine can be acylated with propynoic acid to form a propynamide, which can then undergo a thia-Michael addition with the thiol group of a cysteine residue. ub.edu Additionally, engineered transpeptidases can be used to attach 3-azido-1-propanamine to the C-terminus of proteins, enabling further modification through click chemistry. uq.edu.au This chemoenzymatic approach allows for the creation of well-defined and homogenous protein conjugates. uq.edu.au

Interactive Data Table: Peptide Modification Strategies

Starting MaterialReagentResulting ModificationApplication
Peptide with activated carboxyl group3-Azido-1-propanamineIntroduction of an azide group into the peptide. lumiprobe.comEnables subsequent "click" chemistry conjugation. lumiprobe.com
Protein with C-terminal asparagine3-Azido-1-propanamine and engineered transpeptidaseSite-specific C-terminal azido-functionalization. uq.edu.auCreation of homogenous protein conjugates. uq.edu.au
Cysteine-containing peptidePropynamide of 3-azido-1-propanamineConjugation via thia-Michael addition. ub.eduAlternative to maleimide-based cysteine conjugation. ub.edu

Chemoselective Functionalization Approaches Utilizing Orthogonal Reactivities

The orthogonal reactivity of the amine and azide moieties in 3-azido-1-propanamine is a key feature that enables its sequential and selective functionalization. nih.govnih.gov This means that one group can be chemically modified without affecting the other, allowing for the stepwise construction of elaborate molecular architectures. nih.govnih.gov

The primary amine is a nucleophile and readily participates in reactions such as acylation, alkylation, and reductive amination. For instance, it can be acylated with activated carboxylic acids, such as those activated with N-hydroxysuccinimide (NHS) esters or carbodiimides, to form stable amide bonds. acs.orglumiprobe.com This approach is commonly used to conjugate 3-azido-1-propanamine to biomolecules or surfaces. acs.orgcnr.it

Conversely, the azide group is relatively unreactive towards many common reagents used for amine modification, making it a "bioorthogonal" functional group. nih.gov Its primary reactivity lies in cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and the strain-promoted azide-alkyne cycloaddition (SPAAC). lumiprobe.comwikipedia.org These reactions are highly efficient and specific, forming a stable triazole ring. wikipedia.org The azide group can also be reduced to a primary amine using reagents like triphenylphosphine (the Staudinger reaction) or by catalytic hydrogenation. wikipedia.org

This orthogonality allows for a variety of synthetic strategies. For example, the amine can first be modified, followed by a subsequent reaction at the azide. acs.org Alternatively, the azide can be reacted first, leaving the amine available for further derivatization. The choice of strategy depends on the desired final product and the compatibility of the reaction conditions with the other functional groups present in the molecule.

A practical example of this chemoselectivity is the functionalization of surfaces. A surface can be modified with an alkyne-containing molecule, and then 3-azido-1-propanamine can be "clicked" onto the surface via its azide group. researchgate.net The now surface-bound amine is then available for further modification, for example, by attaching a fluorescent dye or a drug molecule. researchgate.net

Multi-Component Reactions and Diversification Strategies Involving 3-Azido-1-propanamine

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a powerful tool for rapidly generating molecular diversity. nih.gov 3-Azido-1-propanamine is a valuable component in MCRs due to its bifunctional nature, allowing for the introduction of both an azide handle for subsequent "click" chemistry and a flexible linker.

One of the most prominent MCRs where 3-azido-1-propanamine can be utilized is the Ugi four-component reaction (Ugi-4CR) . The classical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.com By employing 3-azido-1-propanamine as the amine component, a diverse library of peptidomimetics can be synthesized, each bearing a terminal azide group. researchgate.netd-nb.info These azide-functionalized Ugi products can then be further diversified through CuAAC with a wide range of alkynes, leading to a vast array of complex structures. For instance, a tandem Staudinger/aza-Wittig/Ugi three-component reaction has been developed to synthesize highly functionalized pyrrolidines. researchgate.net

Another important MCR is the Passerini three-component reaction (Passerini-3CR) , which typically involves an aldehyde or ketone, a carboxylic acid, and an isocyanide. nih.govresearchgate.net While 3-azido-1-propanamine does not directly participate as a primary component in the classical Passerini reaction, its azide functionality can be incorporated into one of the other components, such as an azido-aldehyde or an azido-carboxylic acid. nih.gov The resulting Passerini products, bearing an azide group, are then amenable to post-MCR modifications via click chemistry. This strategy has been used to create complex glycomimetics and other biologically relevant molecules. researchgate.net

The diversification strategies stemming from the use of 3-azido-1-propanamine in MCRs are extensive. The azide group serves as a versatile chemical handle that can be used to:

Introduce reporter groups: Fluorescent dyes, biotin (B1667282) tags, or other labels can be attached for imaging and purification purposes. rsc.org

Conjugate to biomolecules: The azide-functionalized MCR products can be linked to proteins, peptides, or nucleic acids to create novel bioconjugates. nih.gov

Generate macrocycles: Intramolecular CuAAC can be employed to cyclize linear MCR products, leading to the formation of macrocyclic peptidomimetics with constrained conformations.

Synthesize polymers and materials: The azide group can be used to graft the MCR products onto polymer backbones or surfaces, creating functional materials with tailored properties. chinesechemsoc.org

Applications in Click Chemistry and Bioconjugation Research

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Azido-1-propanamine

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles from an azide (B81097) and a terminal alkyne. 3-Azido-1-propanamine is an effective azide source for this reaction. The process is highly reliable and proceeds under mild conditions, making it suitable for a wide range of applications, including the modification of complex biological molecules. One notable study investigated the side reactions possible under CuAAC conditions, confirming that a productive reaction occurs between the tripeptide glutathione (B108866) (GSH), propargyl amine, and 3-azido-1-propanamine, leading to the formation of a thiotriazole product, which was verified by mass spectrometry.

The primary application of 3-Azido-1-propanamine in CuAAC is the synthesis of stable triazole-containing compounds. The resulting 1,2,3-triazole ring is not merely a linker but a rigid, aromatic, and highly stable moiety that can influence the properties of the final conjugate. Researchers have utilized 3-Azido-1-propanamine to create a variety of triazole derivatives. For instance, it has been used to functionalize bismethylolpropionic acid (bis-MPA) monomers to generate high-generation dendrimers and to modify clickable zinc tetraphenylporphyrin (B126558) scaffolds for applications in photodynamic therapy. In a study focused on proteomic side reactions, the CuAAC reaction between 3-azido-1-propanamine, propargyl amine, and the cysteine-containing peptide glutathione resulted in the confirmed formation of a distinct thiotriazole derivative.

The dual functionality of 3-Azido-1-propanamine makes it a valuable tool in ligand design and the development of methodologies for creating bioactive conjugates. The amine group can be used to attach the molecule to a scaffold, while the azide remains available for a subsequent click reaction. This strategy is employed in synthesizing complex architectures like mannopyranoside dendrimers, which are used to study multivalent carbohydrate-protein interactions. It has also been identified as a reagent in the design of ligands for bimetallic targeting moieties and in the development of payloads for antibody-drug conjugates by derivatizing complex natural products like microcystins. Furthermore, it has been used to derivatize pyridazinedione cores with azide groups, creating a versatile scaffold for attaching various functional groups for potential drug-conjugate applications.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Bioconjugation

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free version of the azide-alkyne click reaction that utilizes strained cyclooctynes. The high ring strain of the alkyne component provides the driving force for the reaction, eliminating the need for a potentially toxic copper catalyst and making it highly suitable for in vivo applications. 3-Azido-1-propanamine is recognized as a suitable azide partner for SPAAC reactions. Its stability under relevant reaction conditions is a key consideration; studies have shown that 3-azido-1-propanamine remains stable at temperatures up to 40°C, which is important for its successful application in polymer synthesis intended for SPAAC-based bioconjugation. Patent literature lists 3-azido-1-propanamine among the azide-containing compounds that can be reacted with a strained alkyne to form a stable triazole linkage for conjugating functionalities to nucleic acid nanoparticles.

Staudinger Ligation and Related Phosphine-Azide Reactions in Bioorthogonal Chemistry

The Staudinger ligation is one of the earliest developed bioorthogonal reactions, involving the reaction between an azide and a triarylphosphine derivative to form a stable amide bond. This reaction is highly chemoselective and can be performed in aqueous environments at room temperature, making it valuable for preparing bioconjugates. 3-Azido-1-propanamine is a commercially available and frequently cited reagent suitable for use in Staudinger ligations. While the reaction's utility can be limited by its relatively slow kinetics and the potential for phosphine (B1218219) reagents to oxidize, it remains a foundational technique in bioorthogonal chemistry for which 3-azido-1-propanamine serves as a compatible building block.

Bioorthogonal Labeling of Biomolecules and Cellular Components in Chemical Biology

Bioorthogonal labeling is a two-step strategy where a biomolecule is first tagged with an abiotic chemical reporter group (like an azide), and then selectively reacted with a probe molecule. The azide group of 3-Azido-1-propanamine makes it an effective chemical reporter for tagging biomolecules. In one study, researchers successfully modified target proteins in E. coli with azide functional groups by simply adding 3-azido-1-propanamine to the cell growth culture. Another approach used a genetically encoded, photo-activated amino acid which, upon irradiation, generated a reactive intermediate that efficiently conjugated with various amine reagents, including 3-azido-1-propanamine, to label the protein ubiquitin. This method achieved a labeling efficiency of approximately 67%. A novel, highly multiplexed quantitative proteomics reagent, AzidoTMT, was synthesized in a high-yield, one-pot reaction between a TMT-NHS ester and 3-azido-1-propanamine, enabling the direct labeling and enrichment of alkyne-tagged functional residues in proteins.

Labeled ProteinLabeling ReagentLabeling EfficiencySource
Ubiquitin (Ub)3-Azido-1-propanamine (via photo-activated FnbY)~67%
Ubiquitin (Ub)3-Azido-1-propanamine (via photo-activated FmnbY)~100%

The unique properties of 3-Azido-1-propanamine are leveraged in the synthesis of fluorescent probes for live-cell imaging. Its bifunctional nature allows it to act as a linker, connecting a fluorescent dye to another molecule or enabling the dye's incorporation into a larger assembly via click chemistry. For example, it has been used in the synthesis of core-extended naphthalene (B1677914) diimide dyads, which act as "light-up" probes for G-quadruplex DNA structures and were used to monitor cell growth in real-time quantitative live-cell imaging systems. In another study, it was reacted with a fluorescent dye to create an azide-derivatized fluorophore, which was then conjugated to a sphingomyelin (B164518) analog to study lipid interactions in cell membranes. The compound is also implicated in the synthesis of rhodamine dyes for quantitative imaging applications and in the creation of cathepsin B-activated near-infrared (NIR) imaging probes for tumors.

Metabolic Probes and Pathway Tracking in Biological Systems

The azide group of 3-azido-1-propanamine is a bio-orthogonal chemical reporter, meaning it is largely inert within biological systems but can be selectively reacted with a complementary probe. This property is exploited in metabolic labeling to track the synthesis and progression of biomolecules through metabolic pathways.

Researchers design metabolic probes by incorporating an azide-containing precursor, conceptually similar to using 3-azido-1-propanamine as a building block, into molecules that can be taken up and processed by cells. For instance, azide-tagged analogs of natural metabolites like glycerols can be introduced to cellular systems. nih.gov These probes hijack the natural biosynthetic machinery, leading to the incorporation of the azide tag into a variety of newly synthesized lipids. nih.gov

Once incorporated, the tagged biomolecules can be visualized and identified. The azide handle allows for derivatization via click chemistry with reporter tags, such as fluorescent dyes or biotin (B1667282). This enables the tracking of the metabolic fate of the precursor molecule and the identification of the resulting lipid products. nih.gov By modifying the structure of the azide-bearing probe, researchers can even tune the labeling profiles to target specific lipid classes, providing valuable tools for investigating lipid metabolism in cells. nih.gov

Table 1: Examples of Azide-Tagged Metabolic Probes for Glycerolipid Tracking
Probe TypeDescriptionApplication in Metabolic TrackingReference
Azide-tagged Glycerol (B35011) Probes (e.g., Gly-N₃)Glycerol scaffold containing an azide group.Serves as a fundamental building block to provide a broad snapshot of glycerolipid metabolism, as the tag is conserved within the glycerol backbone. nih.gov
Azide-tagged Monoacylglycerol Probes (e.g., C₄-MAG-N₃)Monoacylglycerol analogs with an azide tag on the glycerol portion and a short acyl chain.Successfully infiltrates lipid metabolism to produce click-tagged versions of both neutral lipids and phospholipids (B1166683) for visualization and identification. nih.gov
Ether-linked Azide Probes (e.g., C₄-MEG-N₃)A monoacylglycerol analog with a strategic structural modification (ether linkage) to block certain metabolic pathways.Deactivates phospholipid tagging to focus metabolic labeling specifically on neutral lipids like diacylglycerols and triacylglycerols. nih.gov

Cleavable Biotin Probes for Proteomics Research

In proteomics, biotin-streptavidin affinity purification is a powerful technique for isolating specific proteins. However, the strength of the biotin-streptavidin interaction can make it difficult to release the captured proteins for analysis, such as mass spectrometry. Cleavable biotin probes address this challenge by incorporating a selectively severable linker between the biotin tag and the reactive group that targets the protein. nih.govresearchgate.net

3-Azido-1-propanamine serves as a key component in the synthesis of these advanced probes. Its amine group can be coupled to a cleavable moiety, while its azide group acts as the bio-orthogonal handle for attachment to alkyne-modified proteins. nih.gov These probes often consist of five parts: the reactive handle (the azide), a spacer, the cleavable moiety, another spacer, and the biotin. nih.gov

After the azide-functionalized probe is "clicked" onto a target protein and the protein is captured on a streptavidin resin, a specific chemical or physical stimulus is applied to break the cleavable linker. This releases the protein from the resin under mild conditions, leaving behind the biotin and a small portion of the linker. This approach reduces background from non-specifically bound proteins and facilitates downstream analysis. nih.govnih.gov Various cleavable linkers have been developed, including diazobenzene linkers (cleaved by sodium dithionite) and photocleavable linkers (cleaved by UV light). nih.govresearchgate.netnih.govresearchgate.net

Table 2: Comparison of Cleavable Linker Technologies in Biotin Probes
Cleavable MoietyCleavage ConditionKey FeatureReference
Dialkoxydiphenylsilane (DADPS)10% Formic AcidCleaved efficiently under mild acidic conditions, leaving a small (143 Da) mass tag on the labeled protein. nih.govupo.es
DiazobenzeneSodium Dithionite (Na₂S₂O₄)Enables selective elution under mild reductive conditions, compatible with proteomic profiling of cysteine proteases. nih.govresearchgate.net
Photocleavable LinkerUV light (e.g., 365 nm)Allows for release of bound proteins or peptides via photolysis, avoiding chemical reagents for cleavage. nih.govnih.govresearchgate.net

Functionalization of DNA and Nucleic Acid Constructs for Genetic Studies

The functionalization of nucleic acids with other molecules is critical for applications ranging from genetic analysis to diagnostics and nanotechnology. Click chemistry provides a robust method for achieving this, and azide-containing compounds are central to this strategy.

A compound closely related to 3-azido-1-propanamine, 3-azidopropyltrimethoxysilane (B8692445) (AzPTMS), is used to functionalize surfaces like glass slides for the creation of DNA microarrays. nih.gov The silane (B1218182) portion of AzPTMS reacts with the glass surface, creating a dense layer of exposed azide groups. Oligonucleotides modified with a terminal alkyne can then be irreversibly "clicked" onto the surface via the CuAAC reaction. This creates a stable, covalent linkage essential for high-throughput screening of biomolecular interactions. nih.gov

More broadly, the azide-alkyne cycloaddition is an attractive method for the chemical modification of oligonucleotides themselves. nih.gov Azide and alkyne groups can be incorporated into DNA or RNA strands without disrupting their fundamental biological properties. The resulting 1,2,3-triazole linkage is extremely stable and not susceptible to hydrolysis, oxidation, or reduction. aatbio.comnih.gov This allows for the conjugation of nucleic acids to a wide array of functional groups, including fluorescent dyes for imaging, nanoparticles for sensing applications, or other biomolecules to create complex bioconjugates for advanced genetic studies. nih.govmdpi.com

Table 3: Methods for Azide-Based Functionalization of Nucleic Acids
MethodDescriptionApplicationReference
Surface Immobilization via AzPTMSGlass or silica (B1680970) surfaces are functionalized with 3-azidopropyltrimethoxysilane to create an azide-rich layer.Preparation of DNA microarrays for high-throughput analysis of gene expression and genetic polymorphism. nih.gov
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)An azide-functionalized molecule is reacted with an alkyne-functionalized molecule in the presence of a copper(I) catalyst.Covalent linkage of oligonucleotides to reporter molecules (dyes, biotin), nanoparticles, or other biomolecules. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)An azide-functionalized molecule reacts with a strained cyclooctyne (B158145) without the need for a toxic metal catalyst.Bioconjugation in living systems or with sensitive biomolecules where a copper catalyst is undesirable. nih.gov

Applications in Polymer Science and Materials Chemistry Research

Synthesis of Dendrimeric Architectures Utilizing 3-Azido-1-propanamine

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. 3-Azido-1-propanamine serves as a critical building block or functionalizing agent in the synthesis of various dendrimer families, enabling the introduction of azide (B81097) moieties that can be used for subsequent "click" chemistry conjugations.

3-Azido-1-propanamine is utilized in the synthesis of mannopyranoside dendrimers, which are specialized macromolecules designed to investigate multivalent carbohydrate-protein interactions. sigmaaldrich.comcelluars.comscientificlabs.co.uk These interactions are fundamental to many biological processes, including cell-cell recognition, immune response, and pathogen binding. For instance, bacteria like E. coli use proteins with mannose-binding domains (such as FimH) to adhere to host tissues, initiating infection. nih.gov

By functionalizing a dendrimer core with mannose units, researchers can create structures that mimic the multivalent presentation of carbohydrates on cell surfaces. nih.gov The amine group of 3-Azido-1-propanamine can be used to attach it to a dendrimer scaffold, leaving the azide group available for the subsequent "clicking" of alkyne-modified mannose derivatives. This synthetic strategy allows for the creation of well-defined glycodendrimers with a precise number and spacing of sugar residues, which are then used as tools in bioassays to probe the affinity and selectivity of carbohydrate-binding proteins. nih.gov

In the construction of polyester (B1180765) dendrimers, 3-Azido-1-propanamine is used to functionalize monomers of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA). chemicalbook.comsigmaaldrich.comsigmaaldrich.com Bis-MPA is a common building block for creating dendrimers with aliphatic ester backbones, which are often valued for their biocompatibility and degradability. nih.gov

The synthesis involves reacting the carboxylic acid of a bis-MPA unit with the primary amine of 3-Azido-1-propanamine to form a stable amide bond. This reaction effectively caps (B75204) the bis-MPA monomer with a terminal azide group. chemicalbook.comsigmaaldrich.comsigmaaldrich.com This azide-functionalized monomer can then be used in subsequent steps of a divergent or convergent dendrimer synthesis. The presence of the azide groups on the dendrimer's periphery creates a versatile surface that can be readily modified using click chemistry, allowing for the attachment of various molecules to generate high-generation, multifunctional polymer systems for applications in drug delivery and materials science. sigmaaldrich.comnih.gov

Characteristics of Bis-MPA Azide Dendrimers
GenerationCore TypeNumber of Surface Azide GroupsTheoretical Molecular Weight (g/mol)
1Trimethylol Propane (TMP)61317

This table presents data for a representative first-generation bis-MPA dendrimer featuring azide surface groups, illustrating the precise, well-defined nature of these macromolecules. polymerfactory.com

Poly(amidoamine) (PAMAM) dendrimers are a well-studied class of dendrimers characterized by their tertiary amine branching points and amide linkages. kirj.eearchivepp.com While traditionally synthesized via a divergent method starting from a central core, convergent strategies offer improved control over the final structure and purity. archivepp.com

In this context, 3-Azido-1-propanamine is a key reagent for preparing azide-functionalized PAMAM dendrons (the wedge-like branches of a dendrimer). researchgate.net In a convergent approach, these azide-terminated dendrons are synthesized first and then "clicked" onto a multifunctional core molecule containing alkyne groups. This method leverages the high efficiency and orthogonality of the CuAAC reaction to assemble the final dendrimer. researchgate.net The use of 3-Azido-1-propanamine to create the reactive azide handle on the dendron focal point is a critical step that enables this efficient and modular synthetic strategy. researchgate.net

Functionalization of Polymer Backbones and Monomers

The dual reactivity of 3-Azido-1-propanamine makes it an excellent tool for modifying existing polymers and for synthesizing functional monomers. chemicalbook.comlumiprobe.com The amine group can react with various functionalities on a polymer backbone, such as activated esters or carboxylic acids, to form covalent linkages. chemicalbook.com This process introduces pendant azide groups along the polymer chain. These azide groups serve as reactive handles for post-polymerization modification via click chemistry, allowing for the attachment of a wide array of alkyne-containing molecules, including bioactive compounds, fluorophores, or other polymers. nih.govresearchgate.net

Alternatively, 3-Azido-1-propanamine can be used to synthesize functional monomers prior to polymerization. For example, a monomer like 3-azidopropyl methacrylate (B99206) can be created from a related precursor, 3-azido-1-propanol. researchgate.net The subsequent polymerization of such monomers, often via controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), yields polymers with a high density of pendant azide groups. researchgate.net These azide-rich polymers are versatile platforms for creating highly functionalized materials through subsequent click reactions. researchgate.net This approach allows for the incorporation of functionalities that might not be stable under the initial polymerization conditions. researchgate.netnih.gov

Development of Advanced Polymeric Materials and Their Applications

The introduction of azide functionality into polymer systems using 3-Azido-1-propanamine is a key step in the development of advanced materials with tailored properties, such as cross-linked networks for enhanced stability and performance.

Cross-linking transforms individual polymer chains into a three-dimensional network, significantly altering the material's mechanical, thermal, and chemical properties. 3-Azido-1-propanamine is instrumental in creating such networks through azide-alkyne cycloaddition reactions. researchgate.net

The process can be achieved by preparing polymers decorated with pendant azide groups (using 3-Azido-1-propanamine or related compounds) and then treating them with a di- or multifunctional alkyne linker molecule. The click reaction between the azide groups on the polymer chains and the alkyne linkers forms stable triazole cross-links, resulting in the formation of a robust polymer gel or network. researchgate.net This strategy offers a high degree of control over the cross-linking density and, consequently, the final properties of the material. Such cross-linked systems are explored for applications ranging from hydrogels for biomedical scaffolds to durable coatings and resins.

Applications of 3-Azido-1-propanamine in Polymer Science
Application AreaPolymer/Architecture TypeRole of 3-Azido-1-propanamineKey Reaction Type
Dendrimer SynthesisMannopyranoside DendrimersIntroduction of azide for glyco-conjugationAmidation & Azide-Alkyne Cycloaddition
Dendrimer SynthesisBis-MPA DendrimersFunctionalization of monomers for dendrimer growthAmidation
Dendrimer SynthesisPAMAM DendrimersCreation of azide-functional dendrons for convergent synthesisAzide-Alkyne Cycloaddition
Polymer FunctionalizationVarious Polymer BackbonesGrafting of pendant azide groups for modificationAmidation & Azide-Alkyne Cycloaddition
Advanced MaterialsCross-linked NetworksEnabling formation of triazole cross-linksAzide-Alkyne Cycloaddition

Stimulus-Responsive Polymers and Smart Materials

Stimulus-responsive polymers, often referred to as "smart materials," are macromolecules that undergo significant and reversible changes in their physical or chemical properties in response to small changes in their external environment. These stimuli can include pH, temperature, light, or the presence of specific molecules. The incorporation of 3-Azido-1-propanamine into polymer design has been explored as a strategy to impart such responsive behaviors.

One area of investigation involves the development of pH-sensitive polymers. For instance, a block copolymer incorporating a derivative of 3-azido-1-propanamine has been shown to exhibit pH-responsive self-assembly. In this work, a pH-sensitive moiety, (3-azido-propyl)-(4-methoxy-benzylidene)-amine (APMBA), was synthesized from 3-azido-1-propanamine and subsequently conjugated to a block copolymer. The resulting polymer was designed to be stable at physiological pH (7.4) but to disassemble in the more acidic environment (pH 5.5) characteristic of tumor tissues or endosomal compartments. This pH-triggered disassembly was confirmed by a significant decrease in the hydrodynamic size of the polymer assemblies. nih.gov

Another approach involves creating polymers that respond to reactive oxygen species (ROS), which are often overproduced in inflammatory or cancerous tissues. A ROS-responsive aspirin (B1665792) polymeric prodrug has been synthesized utilizing 3-azido-1-propylamine. In this design, dextran (B179266) was functionalized with 3-azido-1-propylamine to introduce azide groups. These azide-functionalized dextran molecules were then "clicked" with an alkyne-modified aspirin prodrug. The resulting polymer-drug conjugate was able to self-assemble into nanoparticles. researchgate.net

Table 1: pH-Responsive Behavior of a Polymer Synthesized with a 3-Azido-1-propanamine Derivative

pH Incubation Time (hours) Average Hydrodynamic Size (nm) Polydispersity Index (PDI)
7.4 0 83 0.133
7.4 20 45 0.471
5.5 0 81 0.136
5.5 4 34 0.523

Data sourced from a study on pH-sensitive block copolymers. nih.gov

Self-Assembled Polymeric Structures for Nanomaterial Fabrication

The ability of block copolymers to self-assemble into ordered nanostructures, such as micelles, vesicles, and cylinders, is a cornerstone of bottom-up nanomaterial fabrication. 3-Azido-1-propanamine serves as a key component in the synthesis of such polymers, enabling the creation of well-defined amphiphilic block copolymers that can spontaneously organize in selective solvents.

The azide group of 3-azido-1-propanamine can be used to "click" together different polymer blocks, a highly efficient method for creating block copolymers with precise architectures. For example, an azide-terminated polymer block can be readily coupled to an alkyne-terminated block to form a diblock copolymer. This strategy is advantageous due to its high yield and tolerance to a wide range of functional groups.

A practical example of this is the aforementioned ROS-responsive aspirin polymeric prodrug. The amphiphilic nature of the dextran-aspirin conjugate, synthesized using 3-azido-1-propylamine, drives its self-assembly into nanoparticles in an aqueous environment. These nanoparticles have a mean hydrodynamic radius of approximately 40 nm, a size suitable for accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. researchgate.net The self-assembly process results in a core-shell structure where the hydrophobic drug is encapsulated within the core, while the hydrophilic polymer chains form the outer shell, enhancing stability and biocompatibility. rsc.orgmdpi.com

Table 2: Self-Assembly Characteristics of a ROS-Responsive Polymer Incorporating 3-Azido-1-propanamine

Polymer System Self-Assembly Method Resulting Nanostructure Mean Hydrodynamic Radius (nm)
Dextran-graft-aspirin (via 3-azido-1-propylamine linker) Self-assembly in aqueous solution Nanoparticles ~40

Data from a study on a ROS-responsive aspirin polymeric prodrug. researchgate.net

Surface Modification and Functional Coatings via 3-Azido-1-propanamine

The modification of material surfaces to impart specific properties, such as biocompatibility, anti-fouling characteristics, or specific recognition capabilities, is crucial in many fields, including biomedical devices and sensors. 3-Azido-1-propanamine is a valuable tool for surface functionalization, primarily through the application of click chemistry.

The general strategy involves first introducing either azide or alkyne groups onto a surface. Subsequently, a polymer or other functional molecule bearing the complementary group can be covalently attached via a click reaction. The amine group of 3-azido-1-propanamine can be used to introduce the azide functionality onto surfaces that have, for example, carboxylic acid or epoxy groups.

A notable application is the creation of low-fouling surfaces on alkyne-functionalized poly-(p-xylylenes) (PPX). In one study, an alkyne-functionalized PPX coating was prepared. A zwitterionic polymer, poly(sulfobetaine methacrylate) containing azide groups (pSBAz), was then conjugated to this surface using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The successful conjugation was confirmed by X-ray photoelectron spectroscopy (XPS), which showed the appearance of nitrogen and sulfur signals characteristic of the pSBAz polymer on the surface. These modified surfaces demonstrated a significant reduction in cell adhesion and protein adsorption. researchgate.net

This "grafting-to" approach, facilitated by the reactive groups of molecules like 3-azido-1-propanamine, allows for the creation of dense polymer brushes on a variety of substrates. This method has been used to attach polymers to silica (B1680970) nanoparticles, polymer particles, and flat surfaces. nih.govnih.gov The high efficiency and specificity of the click reaction ensure a stable and well-defined functional coating.

Table 3: Surface Elemental Composition of Alkyne-PPX Before and After Click Conjugation with Azide-Containing Polymer (pSBAz)

Surface Carbon (C1s) (%) Oxygen (O1s) (%) Nitrogen (N1s) (%) Sulfur (S2p) (%)
Alkyne-PPX (control) 93.2 ± 1.2 6.8 ± 1.2 0.0 ± 0.0 0.0 ± 0.0
Alkyne-PPX + 0.1 mg/mL pSBAz 73.1 ± 1.5 19.3 ± 0.8 3.6 ± 0.4 4.0 ± 0.3
Alkyne-PPX + 1 mg/mL pSBAz 70.4 ± 0.9 20.9 ± 0.5 4.2 ± 0.2 4.5 ± 0.2

Data from a study on the fabrication of low-fouling surfaces using click chemistry. researchgate.net

Applications in Medicinal Chemistry and Drug Discovery Research

Development of Antiviral Therapies, including HIV-1 Reverse Transcriptase Inhibitors

The azido (B1232118) group is a critical pharmacophore in several successful antiviral drugs, most notably in the fight against Human Immunodeficiency Virus (HIV). The nucleoside reverse transcriptase inhibitor (NRTI) Zidovudine (AZT), or 3'-azido-3'-deoxythymidine, was the first drug approved for the treatment of HIV. nih.gov In its triphosphate form, AZT acts as a chain terminator during the reverse transcription of the viral RNA into DNA, a crucial step in the HIV life cycle. labinsights.nl The 3'-azido group is essential for this activity.

Numerous studies have explored the synthesis and antiviral activity of various 3'-azido analogues of pyrimidine (B1678525) deoxyribonucleosides against HIV-1. nih.govnih.gov These studies have established important structure-activity relationships, highlighting the significance of the azido group in inhibiting HIV-1 reverse transcriptase. While these compounds are not directly synthesized from 3-Azido-1-propanamine, they firmly establish the importance of the azido moiety in antiviral drug design. nih.govd-nb.info

The bifunctional nature of 3-Azido-1-propanamine could potentially be exploited in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) or other novel antiviral agents. Its primary amine can be used to introduce the molecule into a larger scaffold, while the azide (B81097) group provides a handle for further modification or for creating multivalent inhibitors.

Table 2: Antiviral Activity of 3'-Azido Pyrimidine Deoxyribonucleoside Analogues against HIV-1
CompoundEC50 (μM)
3'-Azido-3'-deoxythymidine (Zidovudine, AZT)0.002 nih.gov
3'-Azido-2',3'-dideoxyuridine0.2 nih.gov
3'-Azido-2',3'-dideoxy-5-bromouridine1.0 nih.gov
3'-Azido-2',3'-dideoxy-5-iodouridine1.1 nih.gov
3'-Azido-2',3'-dideoxycytidine1.2 nih.gov

Photodynamic Therapy (PDT) Agents Derived from 3-Azido-1-propanamine Conjugates

In the field of photodynamic therapy (PDT), 3-Azido-1-propanamine serves as a valuable linker for the synthesis of photosensitizer conjugates. PDT is a treatment modality that uses a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that kill cancer cells and other diseased cells. nih.govresearchgate.net Porphyrins and their derivatives are common photosensitizers used in PDT. nih.gov

The functional groups of 3-Azido-1-propanamine allow for its conjugation to photosensitizers like porphyrins. The primary amine can react with an activated carboxylic acid on the porphyrin macrocycle, while the azide group provides a "click" handle for attaching targeting moieties, solubilizing groups, or other functional molecules. nih.govnih.gov This modular approach allows for the fine-tuning of the photosensitizer's properties, such as its water solubility, cellular uptake, and subcellular localization, which are critical for its therapeutic efficacy. rsc.orgnih.gov

For example, a clickable zinc tetraphenylporphyrin (B126558) scaffold can be functionalized with an azido group via 3-Azido-1-propanamine, making it amenable to click chemistry for further modifications. nih.gov The resulting conjugates can exhibit enhanced cellular uptake and potent photocytotoxicity upon irradiation with light. nih.govresearchgate.net The generation of ROS is a key determinant of PDT efficacy, and the design of the photosensitizer conjugate can influence the type and amount of ROS produced. nih.gov

Table 3: Properties of Porphyrin Conjugates for Photodynamic Therapy
Porphyrin Conjugate TypeKey FeatureReported Outcome
Porphyrin-amino acid conjugatesIncreased cellular uptakeHigher photocytotoxicity in tumor cells compared to normal cells. nih.gov
Amphiphilic fluorinated porphyrinsEnhanced ROS generationImproved photodynamic effect due to high generation of singlet oxygen and oxygen-centered radicals. nih.gov
Porphyrin decorated iron oxide nanoparticlesBimodal therapy potential (PDT and hyperthermia)Successful synthesis and cellular uptake demonstrated. rsc.org

Drug Delivery Systems and Prodrug Strategies Utilizing 3-Azido-1-propanamine as a Building Block

The orthogonal reactivity of the amine and azide groups in 3-Azido-1-propanamine makes it an ideal linker molecule for constructing drug delivery systems and prodrugs. nih.govmdpi.com Prodrugs are inactive derivatives of a drug that are converted into the active form in the body, often at the target site. nih.gov This approach can improve a drug's solubility, stability, and pharmacokinetic profile, and reduce its side effects. nih.govresearchgate.net

3-Azido-1-propanamine can be used to connect a therapeutic agent to a carrier molecule, such as a polymer or a nanoparticle, or to a targeting ligand that directs the drug to specific cells or tissues. The amine group can be acylated by the drug or a linker attached to the drug, while the azide group can be "clicked" onto a carrier or targeting moiety that has a terminal alkyne. This modular assembly allows for the creation of sophisticated drug delivery constructs. nih.gov

For example, in the context of antiviral therapy, prodrugs of AZT have been synthesized by functionalizing its 5'-hydroxyl group with various moieties to enhance its cellular uptake and anti-HIV activity. nih.gov While not directly using 3-Azido-1-propanamine, these strategies highlight the importance of linkers in prodrug design. The aminopropyl chain of 3-Azido-1-propanamine could serve as a simple and effective spacer in such prodrug constructs. The stability and cleavage of the linker are critical factors that determine the release kinetics of the drug. nih.gov

Development of Molecular Imaging Agents and Their Biological Evaluation

Molecular imaging is a rapidly evolving field that enables the visualization, characterization, and quantification of biological processes at the molecular and cellular levels in living organisms. 3-Azido-1-propanamine is a useful building block for the synthesis of molecular imaging agents, such as fluorescent probes and radiotracers for Positron Emission Tomography (PET). nih.govresearchgate.net

The azide group of 3-Azido-1-propanamine allows for its facile conjugation to fluorophores or chelating agents for radiometals via click chemistry. researchgate.net The primary amine can be used to attach a targeting ligand that directs the imaging agent to a specific biological target, such as a receptor or an enzyme. This targeted approach can enhance the signal-to-noise ratio and provide specific information about the biological process of interest. nih.govresearchgate.net

For instance, fluorescent probes can be synthesized by reacting an alkyne-functionalized fluorophore with an azide-containing targeting molecule. 3-Azido-1-propanamine can be incorporated into the targeting molecule to provide the necessary azide handle. nih.gov The resulting probes can be used to visualize the distribution and dynamics of the target in cells and tissues. Similarly, for PET imaging, a chelator for a positron-emitting radionuclide can be attached to a targeting molecule using 3-Azido-1-propanamine as a linker, enabling the non-invasive imaging of the target's expression and function in vivo. researchgate.net

Table 4: Applications of Azido-Functionalized Linkers in Molecular Imaging
Imaging ModalityRole of Azido-LinkerExample Application
Fluorescence ImagingConjugation of a fluorophore to a targeting molecule. nih.govLabeling of DNA probes for in vitro diagnostics. researchgate.net
PET ImagingAttachment of a radiometal chelator to a targeting peptide or small molecule. researchgate.netImaging of receptor expression in tumors. nih.gov

Carbohydrate-Protein Interaction Modulators and Their Therapeutic Potential

Carbohydrate-protein interactions are fundamental to a wide range of biological processes, including cell-cell recognition, immune responses, and pathogen infection. kiesslinglab.com The development of molecules that can modulate these interactions holds significant therapeutic potential. nih.govunimi.it 3-Azido-1-propanamine can be employed as a linker in the synthesis of glycomimetics and multivalent glycoconjugates designed to interfere with these interactions. kiesslinglab.comnih.gov

Lectins are a class of proteins that bind to specific carbohydrate structures. The affinity of a single carbohydrate for a lectin is often weak. However, this affinity can be greatly enhanced through the "cluster glycoside effect," where multiple copies of the carbohydrate are presented in a multivalent fashion. d-nb.infonih.gov 3-Azido-1-propanamine is an ideal building block for creating such multivalent displays.

The amine group of 3-Azido-1-propanamine can be used to attach it to a scaffold molecule, and the azide group can then be used to "click" on alkyne-modified carbohydrates. This approach allows for the precise control over the spacing and orientation of the carbohydrate ligands, which is crucial for achieving high-affinity binding to the target lectin. nih.gov By designing multivalent ligands that can effectively block the binding of natural carbohydrates to lectins, it is possible to inhibit processes such as bacterial adhesion to host cells or the inflammatory response mediated by selectins. kiesslinglab.comunimi.it

Table 5: Strategies for Modulating Carbohydrate-Protein Interactions
StrategyRole of 3-Azido-1-propanamineTherapeutic Goal
Synthesis of GlycomimeticsAs a linker to connect a carbohydrate mimic to a scaffold or another functional group. kiesslinglab.comunimi.itTo create stable and potent inhibitors of lectins. nih.gov
Construction of Multivalent GlycoconjugatesTo provide an azide handle for the "click" attachment of multiple carbohydrate units to a central core. nih.govTo achieve high-avidity binding to lectins and block their biological function. d-nb.info

Advanced Analytical and Spectroscopic Characterization Methods for 3 Azido 1 Propanamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of 3-azido-1-propanamine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of 3-azido-1-propanamine, the protons on the carbon atoms adjacent to the amine and azide (B81097) groups exhibit characteristic chemical shifts and coupling patterns. The protons of the methylene group adjacent to the azide group (N₃-CH₂-) typically appear as a triplet at approximately 3.36 ppm. The methylene group adjacent to the amine group (-CH₂-NH₂) resonates as a triplet around 2.79 ppm. The central methylene group (-CH₂-) shows a quintet at about 1.72 ppm due to coupling with the protons of the two adjacent methylene groups. The protons of the primary amine group (-NH₂) usually appear as a broad singlet. rsc.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts of the carbon atoms. The carbon attached to the azide group (N₃-C) is typically observed around 49.0 ppm. researchgate.netresearchgate.net The chemical shifts of the other carbon atoms provide further confirmation of the molecular structure. The purity of 3-azido-1-propanamine can be determined from the ¹H NMR spectrum by integrating the signals corresponding to the compound and comparing them to the integrals of any impurity signals. A purity of over 95% is often confirmed by this method. thermofisher.com

¹H NMR Spectroscopic Data for 3-Azido-1-propanamine in CDCl₃ rsc.org
AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N₃-CH₂-3.36Triplet (t)6.7
-CH₂-NH₂2.79Triplet (t)6.8
-CH₂-CH₂-CH₂-1.72Quintet (quin)6.8
-NH1.45Broad Singlet (sbr)-

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. In the case of 3-azido-1-propanamine, the most characteristic absorption band is that of the azide group (-N₃). This functional group exhibits a strong and sharp absorption peak in the region of 2100-2080 cm⁻¹. Specifically, the FTIR spectrum of 3-azido-1-aminopropylamine shows a prominent azide peak at 2088.5 cm⁻¹. researchgate.net

Other important functional groups also give rise to characteristic absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) typically appear as a broad band in the range of 3400-3200 cm⁻¹. The C-H stretching vibrations of the aliphatic methylene groups are observed around 2950-2850 cm⁻¹. The N-H bending vibration of the amine group can be seen in the 1650-1580 cm⁻¹ region. The presence of these key absorption bands in the IR or FTIR spectrum confirms the presence of the respective functional groups and, by extension, the identity of 3-azido-1-propanamine.

Characteristic IR Absorption Bands for 3-Azido-1-propanamine
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Azide (-N₃)Asymmetric Stretch~2088 researchgate.netStrong, Sharp
Amine (N-H)Stretch3400-3200Broad, Medium
Aliphatic (C-H)Stretch2950-2850Medium to Strong
Amine (N-H)Bend1650-1580Medium

Mass Spectrometry (MS and GC-MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For 3-azido-1-propanamine (C₃H₈N₄), the calculated molecular weight is 100.12 g/mol . nih.gov In a mass spectrum, this would correspond to the molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) of 100.

Gas chromatography-mass spectrometry (GC-MS) is particularly useful for the analysis of volatile compounds like 3-azido-1-propanamine, providing both separation and identification. lumiprobe.com The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. For aliphatic amines, a common fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For 3-azido-1-propanamine, this would likely result in the loss of an ethyl azide radical to produce a prominent fragment ion. Another potential fragmentation involves the loss of a nitrogen molecule (N₂) from the azide group.

Expected Mass Spectrometry Data for 3-Azido-1-propanamine
m/zProposed Fragment IonPossible Fragmentation Pathway
100[C₃H₈N₄]⁺Molecular Ion
72[C₃H₈N₂]⁺Loss of N₂
57[C₂H₅N₂]⁺Loss of CH₃NH₂
43[CH₃N₂]⁺Loss of C₂H₅NH₂
30[CH₄N]⁺Alpha-cleavage, [CH₂NH₂]⁺

Chromatography Techniques (e.g., TLC, GC) for Reaction Monitoring and Purification Methodologies

Chromatography techniques are fundamental for monitoring the progress of chemical reactions involving 3-azido-1-propanamine and for the purification of the final products. Thin-layer chromatography (TLC) is a simple and rapid method for qualitatively assessing the completeness of a reaction by comparing the spots of the starting materials, the reaction mixture, and the product. For 3-azido-1-propanamine, a typical TLC solvent system is a mixture of ethyl acetate and methanol (e.g., 5:1) with a small amount of triethylamine (1%) to prevent streaking of the amine on the silica (B1680970) plate. thermofisher.com

Gas chromatography (GC) can also be used for reaction monitoring and for assessing the purity of 3-azido-1-propanamine, taking advantage of its volatility. For the purification of 3-azido-1-propanamine derivatives, column chromatography is often employed. The choice of the stationary phase (e.g., silica gel) and the mobile phase (eluent) is crucial for achieving good separation. For instance, a derivative of 3-azido-1-propylamine has been purified using column chromatography with a solvent system of 25% ethyl acetate in hexane. rsc.org The selection of the solvent system is optimized to ensure a good separation between the desired product and any unreacted starting materials or byproducts.

Chromatographic Methods for 3-Azido-1-propanamine and its Derivatives
TechniqueApplicationExample Solvent System/ConditionsReference
Thin-Layer Chromatography (TLC)Purity AssessmentEthyl acetate:Methanol (5:1) + 1% Triethylamine on silica gel thermofisher.com
Column ChromatographyPurification of Derivatives25% Ethyl acetate in Hexane on silica gel rsc.org
Gas Chromatography (GC)Purity AssessmentTypically a polar capillary column with a temperature gradientGeneral Practice

UV-Vis Spectroscopy for Characterization of Dye-Labeled Conjugates

While 3-azido-1-propanamine itself does not have strong absorption in the UV-Vis region, it is frequently used to introduce an azide group onto other molecules, which can then be conjugated to fluorescent dyes via click chemistry. UV-Vis spectroscopy is a valuable tool for characterizing these dye-labeled conjugates. The absorption spectrum of the conjugate will show the characteristic absorption bands of the dye, and any shifts in the maximum absorption wavelength (λ_max) upon conjugation can provide information about the new chemical environment of the dye.

For example, the development of fluorescent probes often involves the conversion of an amine-containing fluorophore to an azide-containing one. This chemical modification can lead to a shift in the absorption spectrum. In one study, the conversion of an aminothalidomide to an azidothalidomide resulted in a blue shift of the maximum absorption from 390 nm to 340 nm, which was attributed to the stronger electron-withdrawing nature of the azido (B1232118) group. nih.gov By monitoring these changes in the UV-Vis spectrum, the successful formation of the dye-labeled conjugate can be confirmed.

Illustrative UV-Vis Data for a Hypothetical Dye Conjugate
CompoundDescriptionMaximum Absorption (λ_max, nm)
Dye-AlkyneUnconjugated fluorescent dye with an alkyne group495
Dye-Triazole-Propylamine DerivativeProduct of click reaction with a 3-azido-1-propanamine derivative498

Microscopic Techniques for Imaging Applications in Biological Systems (e.g., Fluorescence Microscopy)

Derivatives of 3-azido-1-propanamine are instrumental in the field of bioimaging, particularly in fluorescence microscopy. The azide group serves as a versatile handle for "click" reactions, allowing for the attachment of fluorescent probes to biomolecules in living cells. This bioorthogonal labeling strategy enables the visualization of cellular components and processes with high specificity.

A key application is in the use of fluorogenic probes. These are molecules that are initially non-fluorescent or weakly fluorescent but become highly fluorescent upon reaction with their target. For instance, an azido-coumarin dye can be used to label biomolecules containing an alkyne group. The azide-alkyne cycloaddition reaction forms a triazole, which leads to a "turn-on" of fluorescence, allowing for the imaging of the labeled biomolecule with a high signal-to-noise ratio. nih.govtocris.com This approach has been used to label DNA in proliferating cells for visualization by fluorescence microscopy. tocris.com The ability to introduce an azide group using 3-azido-1-propanamine derivatives is therefore a critical step in the design of such advanced imaging agents.

Applications of 3-Azido-1-propanamine Derivatives in Fluorescence Microscopy
ApplicationPrincipleExample Probe SystemReference
Live Cell ImagingClick reaction with alkyne-modified biomoleculesFluorogenic azido-coumarin dyes tocris.com
Labeling of Cellular ComponentsBioorthogonal conjugation to fluorescent reportersAzidofluorescein derivatives for labeling proteins nih.gov
Detection of H₂S in Living CellsAzide reduction leading to fluorescence turn-onAzide analog of pomalidomide nih.gov

Computational Approaches and Theoretical Studies of 3 Azido 1 Propanamine

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to predict and analyze the interaction between a ligand, such as a derivative of 3-azido-1-propanamine, and a biological target, typically a protein or nucleic acid. github.io

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov This method involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on their binding affinity. For 3-azido-1-propanamine, which is primarily a bifunctional linker, molecular docking would be applied to its derivatives. chemicalbook.com For instance, after using its amine or azide (B81097) group to connect to a pharmacophore, docking studies could predict how the resulting conjugate binds to a target protein, such as an enzyme or receptor. The scoring functions used in docking estimate the binding free energy, helping to rank different derivatives and prioritize them for further investigation.

Molecular Dynamics (MD) Simulations provide a dynamic view of ligand-target interactions, complementing the static picture from molecular docking. easychair.org An MD simulation calculates the motion of atoms over time by solving Newton's equations of motion. github.io This allows researchers to observe the stability of the docked pose, the conformational changes in both the ligand and the target upon binding, and the role of solvent molecules in the interaction. easychair.org For a 3-azido-1-propanamine-derived ligand, MD simulations can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex, providing a more detailed understanding of the binding mechanism. nih.govnih.gov The simulation trajectory can be analyzed to calculate binding free energies, which are often more accurate than docking scores.

The general workflow for these simulations is outlined below.

StepTechniqueDescriptionApplication to 3-Azido-1-propanamine Derivatives
1Target PreparationThe 3D structure of the target protein is obtained from a database (e.g., Protein Data Bank) and prepared by adding hydrogen atoms and removing water molecules. nih.govA relevant biological target, such as an enzyme implicated in a disease, would be selected.
2Ligand PreparationA 3D model of the ligand is built and its energy is minimized to find a low-energy starting conformation.A derivative of 3-azido-1-propanamine, conjugated to a known pharmacophore, would be modeled.
3Molecular DockingThe ligand is placed in the binding site of the target, and various orientations are scored to predict the most likely binding mode and affinity. nih.govTo predict how the conjugate binds to the active site of the target protein and estimate its binding affinity.
4MD Simulation SetupThe predicted ligand-target complex is placed in a simulated physiological environment (a box of water molecules and ions).The docked complex is solvated to mimic cellular conditions.
5MD Simulation RunThe motions of all atoms in the system are simulated over a period of nanoseconds to microseconds. chemmethod.comTo observe the dynamic stability of the binding pose and identify key interactions over time.
6Trajectory AnalysisThe simulation output is analyzed to understand conformational changes, interaction energies, and binding free energy.To confirm the stability of the ligand in the binding pocket and quantify the strength of the interaction.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. These methods can predict a wide range of characteristics, including molecular orbital energies, charge distribution, and reactivity, without the need for empirical data.

For 3-azido-1-propanamine, quantum chemical methods like Density Functional Theory (DFT) can provide a detailed picture of its electronic structure. Calculations can determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

These calculations can also map the electrostatic potential on the molecule's surface, identifying electron-rich and electron-deficient regions. In 3-azido-1-propanamine, the terminal nitrogen of the azide group and the nitrogen of the amine group are expected to be electron-rich, making them nucleophilic centers susceptible to reaction with electrophiles. The amine group is a site for protonation and reactions with electrophiles like activated esters, while the azide group is known for its reactivity in cycloaddition reactions (e.g., "click chemistry") with alkynes. chemicalbook.com

Theoretical calculations can model the transition states of these reactions to predict activation energies, providing insight into reaction kinetics and mechanisms. This is particularly valuable for understanding the orthogonal reactivity of the amine and azide groups, which allows for selective functionalization at either end of the molecule.

Calculated PropertySignificance for 3-Azido-1-propanamine
HOMO-LUMO GapPredicts chemical reactivity and kinetic stability.
Electrostatic PotentialIdentifies nucleophilic (amine, azide) and electrophilic sites, guiding understanding of reaction mechanisms.
Partial Atomic ChargesQuantifies the charge distribution across the molecule, highlighting the polarity of bonds.
Bond Dissociation EnergiesPredicts the stability of chemical bonds and potential fragmentation pathways.
Transition State EnergiesElucidates reaction mechanisms and predicts reaction rates for functionalization at the amine or azide group.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR methods, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, use statistical and machine learning techniques to build predictive models that link structural features to activity.

For 3-azido-1-propanamine, SAR studies would focus on a series of its derivatives. As a linker, the core structure of 3-azido-1-propanamine would be modified, for instance, by extending the propyl chain, introducing substituents, or altering the groups attached to its amine and azide ends. The biological activity of each derivative (e.g., inhibitory concentration against a specific enzyme) would be measured experimentally.

Computational methods are then used to calculate a set of "molecular descriptors" for each derivative. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties. A mathematical model is then developed to find a correlation between these descriptors and the observed biological activity.

A typical QSAR study involves the following steps:

Data Set Preparation : A series of 3-azido-1-propanamine derivatives with measured biological activities is compiled.

Descriptor Calculation : A wide range of molecular descriptors (e.g., topological, electronic, steric) is calculated for each molecule in the series.

Model Development : Statistical methods like multiple linear regression or machine learning algorithms are used to create an equation that relates the descriptors to the activity.

Model Validation : The predictive power of the QSAR model is rigorously tested to ensure it is robust and not due to chance correlation.

Once a validated QSAR model is established, it can be used to predict the activity of new, unsynthesized derivatives of 3-azido-1-propanamine, thereby guiding the design of more potent compounds and reducing the need for extensive synthesis and testing. nih.gov

In Silico Design of Novel 3-Azido-1-propanamine Derivatives and Their Potential

In silico design involves using computational methods to create novel molecules with desired properties. nih.gov For 3-azido-1-propanamine, this process would leverage its bifunctional nature to design new linkers or building blocks for various applications, such as drug delivery, bioconjugation, or materials science. rsc.org

The design process often starts with a known molecule or a specific goal. For example, if the aim is to create a new probe for bioimaging, 3-azido-1-propanamine could serve as a core scaffold. One end (e.g., the amine) could be attached to a fluorescent dye, while the other end (the azide) is left available to "click" onto a biomolecule of interest. Computational tools can help in selecting the optimal dye and modifying the linker portion to improve properties like solubility or cell permeability.

The workflow for in silico design of novel derivatives might include:

Scaffold Selection : 3-azido-1-propanamine is chosen as the starting scaffold due to its orthogonal reactive handles.

Virtual Library Generation : A large library of virtual derivatives is created by computationally adding various chemical groups to the scaffold. For example, different fluorophores could be attached to the amine group, and the length of the central alkyl chain could be varied.

Property Prediction : For each virtual derivative, key properties are predicted using computational models. This includes physicochemical properties (solubility, logP), pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion), and potential toxicity. nih.gov

Docking and Scoring : If the derivatives are intended to bind to a specific biological target, molecular docking is used to predict their binding affinity.

Prioritization : Based on the predicted properties and binding affinities, the most promising candidates are selected for chemical synthesis and experimental validation. researchgate.net

This in silico approach accelerates the discovery process by focusing laboratory efforts on compounds with the highest probability of success, saving significant time and resources. bohrium.com

Safety Protocols and Risk Assessment in Research Involving 3 Azido 1 Propanamine

Best Practices for Handling and Storage of Azide (B81097) Compounds in Laboratory Settings

Proper handling and storage are the first line of defense against accidents involving azide compounds. The stability of organic azides like 3-Azido-1-propanamine is influenced by their molecular structure, particularly the ratio of carbon to nitrogen atoms. fsu.edupitt.edu

Handling:

All work with 3-Azido-1-propanamine should be conducted in a well-ventilated chemical fume hood. chemicalbook.comillinois.edu

Personal protective equipment (PPE), including a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves, must be worn at all times. illinois.edusigmaaldrich.com For handling azides of high toxicity, double gloving or using thicker nitrile rubber gloves is recommended. illinois.edu

To prevent the formation of highly shock-sensitive and explosive heavy metal azides, the use of metal spatulas or other metal utensils for handling should be strictly avoided. ucd.iepitt.edu Plastic or glass spatulas are suitable alternatives. case.edu

Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge, which can be an ignition source. chemicalbook.comsigmaaldrich.com Use of non-sparking tools and explosion-proof equipment is also recommended. chemicalbook.comfishersci.com

Avoid exposing organic azides to ground glass joints, as the friction can cause explosive decomposition. stanford.educase.edu

Storage:

3-Azido-1-propanamine should be stored in a tightly closed container in a dry, cool, and well-ventilated place. chemicalbook.comtcichemicals.com The recommended storage temperature is frozen (<0°C) or at -20°C. tcichemicals.comlumiprobe.comsigmaaldrich.comsigmaaldrich.com

It should be stored under an inert gas and protected from heat and light. ucd.ietcichemicals.com

Azides must be stored separately from incompatible materials such as acids, bromine, carbon disulfide, chromyl chloride, dimethyl sulfate, and heavy metals and their salts. pitt.eduucsb.edu Contact with acids can form hydrazoic acid, which is highly toxic and explosive. pitt.eduacs.org

Storage containers should be made of appropriate materials, with plastic amber containers being a preferred option. pitt.edu

A summary of key storage conditions for 3-Azido-1-propanamine is provided in the table below.

Storage ConditionRecommendation
Temperature Frozen (<0°C) or -20°C tcichemicals.comlumiprobe.comsigmaaldrich.comsigmaaldrich.com
Atmosphere Under an inert gas tcichemicals.com
Light In the dark lumiprobe.com
Container Tightly closed, preferably plastic amber containers pitt.educhemicalbook.com
Location Dry, cool, and well-ventilated area chemicalbook.com

Hazard Mitigation Strategies for Synthetic Procedures and Scale-Up

Synthetic procedures involving 3-Azido-1-propanamine require careful planning and execution to minimize the risk of accidents, especially during scale-up.

Synthetic Design and Execution:

The stability of organic azides is a critical consideration. A general guideline is the "Rule of Six," which suggests that having at least six carbon atoms for each energetic functional group (like azide) provides sufficient dilution to render the compound relatively safe. pitt.edu Another stability assessment involves the carbon to nitrogen ratio; the number of nitrogen atoms should ideally not exceed the number of carbon atoms. fsu.edupitt.edu

Halogenated solvents such as dichloromethane (B109758) and chloroform (B151607) should never be used as reaction media with azides, as this can lead to the formation of extremely unstable di- and tri-azidomethane. ucd.iepitt.edu

Reactions should be conducted on the smallest scale possible. fsu.educase.edu

When performing reactions, it is advisable to use a blast shield inside the fume hood. case.eduucsb.edu

Purification techniques such as distillation and sublimation should be avoided for organic azides. ucd.ie Extraction and precipitation are generally safer methods. ucd.ie Concentrating azide-containing reaction mixtures through rotary evaporation should also be avoided. stanford.edu

Scale-Up Considerations:

Scaling up reactions with azides significantly increases the potential hazards due to the larger quantities of energetic material. icm.edu.pl

A thorough thermal hazard analysis is crucial before any scale-up to understand the reaction's exothermicity and thermal stability. icm.edu.pl

Continuous-flow technology can be a safer alternative to batch processing for large-scale synthesis involving hazardous azide intermediates, as it allows for the in situ formation and immediate consumption of these species, minimizing their accumulation. nih.gov

Emergency Response Procedures for Accidental Spills and Exposures

In the event of an accidental spill or exposure to 3-Azido-1-propanamine, immediate and appropriate action is critical.

Spill Response:

For small spills within a fume hood, notify the supervisor and proceed with cleanup. case.edu Spills of liquid azides should be covered with an inert absorbent material. case.edufishersci.com The collected material and any contaminated items should be placed in a suitable, closed, and labeled container for disposal. chemicalbook.comcase.edu

For large spills or spills outside of a chemical hood, evacuate the area immediately, alert others, and call for emergency assistance. case.eduucsb.edu

During cleanup, remove all sources of ignition and use non-sparking tools. chemicalbook.comfishersci.com Ensure adequate ventilation. chemicalbook.com

Personnel Exposure:

Skin Contact: Immediately remove all contaminated clothing. chemicalbook.comsigmaaldrich.com Wash the affected skin with soap and plenty of water for at least 15 minutes. illinois.eduunm.edu Seek medical attention. unm.edu

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. chemicalbook.comillinois.edu Remove contact lenses if present and easy to do. chemicalbook.com Seek immediate medical attention. ucsb.eduunm.edu

Inhalation: Move the person to fresh air. chemicalbook.comillinois.edu If breathing is difficult, give oxygen. chemicalbook.com If not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation if the chemical was ingested or inhaled. chemicalbook.com Seek immediate medical attention. chemicalbook.comucsb.edu

Ingestion: Rinse the mouth with water. chemicalbook.com Do not induce vomiting. chemicalbook.com Never give anything by mouth to an unconscious person. chemicalbook.com Call a poison control center or doctor immediately. chemicalbook.com

The following table summarizes the immediate actions to be taken in case of exposure.

Type of ExposureImmediate Action
Skin Contact Remove contaminated clothing, wash with soap and water for at least 15 minutes. chemicalbook.comillinois.eduunm.edu
Eye Contact Flush with water for at least 15 minutes, removing contact lenses if possible. chemicalbook.comillinois.eduunm.edu
Inhalation Move to fresh air; provide oxygen or artificial respiration if necessary. chemicalbook.comillinois.edu
Ingestion Rinse mouth with water; do not induce vomiting. chemicalbook.com

Waste Management and Environmentally Responsible Disposal Protocols in Research

The disposal of 3-Azido-1-propanamine and related waste requires strict adherence to hazardous waste regulations to protect both personnel and the environment.

Waste Collection and Storage:

All azide-containing waste must be collected in separate, clearly labeled, and appropriate hazardous waste containers. pitt.educase.edu Do not use metal containers. ucsb.edu

Azide waste should never be mixed with acidic wastes, as this can generate highly toxic and explosive hydrazoic acid. pitt.eduucsb.edu It should also be kept separate from waste containing heavy metals or chlorinated solvents. ucsb.edu

Waste containers should be kept closed except when adding waste and stored in a designated satellite accumulation area. dartmouth.edupfw.edu

Disposal Procedures:

Under no circumstances should azide solutions be poured down the drain. unm.edu This is to prevent the formation of explosive metal azides in the plumbing. unm.edudartmouth.edu

Whenever possible, organic azides should be converted to a more stable derivative, such as an amine, before disposal. pitt.edu

Disposal of 3-Azido-1-propanamine and its contaminated materials must be handled through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing, in accordance with all applicable laws and regulations. chemicalbook.comsigmaaldrich.com

The first rinse of emptied containers must be collected and disposed of as hazardous waste. dartmouth.edu For highly toxic compounds, the first three rinses should be collected. dartmouth.edu

Future Directions and Emerging Research Avenues for 3 Azido 1 Propanamine

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Machine Learning in Synthesis)

The synthesis and application of small organic azides like 3-Azido-1-propanamine are set to be revolutionized by advanced synthetic methodologies. Flow chemistry, for instance, offers a safer and more efficient means of handling potentially hazardous azide (B81097) intermediates. Continuous-flow processes can minimize the accumulation of unstable reagents, enable precise control over reaction parameters, and facilitate rapid optimization, making the on-demand synthesis of 3-Azido-1-propanamine and its derivatives more practical and scalable.

Furthermore, the integration of machine learning (ML) into synthetic chemistry presents a promising frontier. ML models can be trained to predict the outcomes of complex reactions, optimize reaction conditions, and even propose novel synthetic routes. For reactions involving 3-Azido-1-propanamine, such as multicomponent reactions for creating diverse chemical libraries, ML algorithms could accelerate the discovery of new transformations and enhance the efficiency of existing processes. By analyzing vast datasets of reaction outcomes, these models can help chemists make more informed decisions, ultimately augmenting human creativity and efficiency in discovering new chemical reactions.

Exploration in Supramolecular Chemistry and Nanotechnology Applications

The unique structure of 3-Azido-1-propanamine makes it an ideal candidate for constructing complex supramolecular assemblies and functional nanomaterials. Its ability to be incorporated into larger structures via its amine or azide functionality allows for the precise engineering of nanoscale architectures.

Future research will likely focus on its use in the synthesis of high-generation dendrimers and dendronized polymers. These highly branched macromolecules have applications in drug delivery, catalysis, and sensing. For example, 3-Azido-1-propanamine has been used to functionalize bismethylolpropionic acid (bis-MPA) monomers to generate dendrimers and in the synthesis of mannopyranoside dendrimers for studying multivalent carbohydrate-protein interactions.

In nanotechnology, 3-Azido-1-propanamine can be used to modify the surface of nanoparticles, quantum dots, and other nanomaterials. This surface functionalization can impart biocompatibility, enable targeted delivery, or introduce specific functionalities for applications in bioimaging and therapy. For instance, it has been used to create clickable zinc tetraphenylporphyrin (B126558) scaffolds for potential use in photodynamic therapy.

Development of Novel Catalytic Systems for Azide-Based Transformations

The reactivity of the azide group is central to the utility of 3-Azido-1-propanamine. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent "click" reaction, research is continually focused on developing novel catalytic systems to expand the scope and efficiency of azide-based transformations.

Future developments are expected in the area of transition metal catalysis. Catalysts based on metals like palladium, rhodium, ruthenium, and iron are being explored for reactions such as C-H amination and alkene aziridination, where the azide group serves as a nitrene precursor. These advanced catalytic systems could enable the use of 3-Azido-1-propanamine in a wider range of synthetic transformations, leading to the creation of novel heterocyclic compounds and complex molecular architectures. Furthermore, the development of enantioselective catalytic systems will be crucial for the synthesis of chiral molecules with specific biological activities.

Catalyst SystemPotential Transformation with 3-Azido-1-propanamineApplication Area
Palladium(0)Allylic amination (via azide reduction)Fine Chemical Synthesis
Copper(I)Azide-Alkyne Cycloaddition (CuAAC)Bioconjugation, Materials Science
Ruthenium(II)Azide-Alkyne Cycloaddition (RuAAC) for 1,5-disubstituted triazolesMedicinal Chemistry
Iron ComplexesC-H Amination (via nitrene transfer)Late-stage functionalization
Zinc(II)Azidation of β-keto estersOrganic Synthesis

Expansion into New Bioorthogonal Ligation Chemistries and Their Methodological Advancements

Bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes, is a major area of application for azide-containing molecules. 3-Azido-1-propanamine is a key player in this field due to the small, stable, and bio-inert nature of the azide group.

While CuAAC is highly efficient, its cytotoxicity due to the copper catalyst has prompted the development of copper-free click chemistry, such as strain-promoted azide-alkyne cycloaddition (SPAAC). Future research will focus on developing new generations of cyclooctynes and other strained alkynes that react faster and more selectively with azides like 3-Azido-1-propanamine.

Another established bioorthogonal reaction is the Staudinger ligation, which occurs between an azide and a phosphine (B1218219). Methodological advancements may focus on improving the kinetics and biocompatibility of this reaction. The expansion into entirely new bioorthogonal reaction pairs that are compatible with the azide group will also be a significant research avenue, enabling more complex, multi-labeling experiments in living cells and organisms.

Development of Smart Materials and Responsive Systems for Biomedical and Technological Applications

"Smart" materials that respond to specific stimuli are at the forefront of materials science, with significant potential in biomedical and technological fields. 3-Azido-1-propanamine can serve as a crucial linker molecule for incorporating responsive elements into polymers and other materials.

In biomedical applications, this could involve the creation of drug delivery systems that release their payload in response to changes in the biological environment, such as pH or the presence of specific enzymes. For example, a polymer scaffold functionalized with 3-Azido-1-propanamine could be used to "click" on therapeutic molecules and targeting ligands, creating a multifunctional nanomedicine. The development of stimuli-responsive nanomaterials for applications like tissue engineering, medical diagnostics, and bioseparations is a rapidly growing field where the versatility of 3-Azido-1-propanamine can be leveraged.

In technology, responsive systems could include sensors that change their properties (e.g., fluorescence) upon binding to a target analyte or materials that can self-heal or change their shape in response to external triggers like light or temperature. The ability to easily conjugate different functional molecules to a material backbone using 3-Azido-1-propanamine as a linker is key to designing these sophisticated systems.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Azido-1-propanamine critical for experimental design?

  • Answer: 3-Azido-1-propanamine (CAS 88192-19-2) is a colorless liquid with a molecular weight of 100.12 g/mol and a molecular formula of C₃H₈N₄. Its solubility in water, DMSO, DMF, dichloromethane, THF, and chloroform makes it versatile for reactions in polar and non-polar solvents . When designing experiments, ensure compatibility with these solvents to avoid phase separation. The azide group’s sensitivity to heat and shock necessitates inert atmospheres for long-term storage .

Q. How should researchers safely handle and store 3-Azido-1-propanamine in laboratory settings?

  • Answer: Due to its flammability (UN 1992 classification) and toxicity, handle it under fume hoods with PPE (gloves, goggles, lab coats). Avoid contact with skin or inhalation. Store in a cool, dry place away from heat sources and oxidizing agents. Waste should be segregated and disposed of via professional hazardous waste services . For spills, use absorbent materials and neutralize with appropriate agents (e.g., sodium bicarbonate for acidic residues) .

Q. What methodologies are recommended for incorporating 3-Azido-1-propanamine into click chemistry reactions?

  • Answer: The azide group enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A typical protocol involves:

Dissolving 3-azido-1-propanamine in anhydrous DMSO or THF.

Adding a terminal alkyne derivative (1.2 equiv) and Cu(I) catalyst (e.g., TBTA, 0.1 equiv).

Stirring at room temperature for 12–24 hours under nitrogen.
Purify the triazole product via column chromatography or precipitation. This method is widely used for bioconjugation and dendrimer synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing dendrimers using 3-Azido-1-propanamine?

  • Answer: Dendrimer synthesis requires precise stoichiometry and stepwise azide-alkyne coupling. Key optimizations include:

  • Temperature: Elevated temperatures (60–90°C) accelerate reaction kinetics but may compromise azide stability. Monitor via TLC or NMR .
  • Solvent: Use DMF for high solubility of intermediates; switch to THF for Cu(I) compatibility.
  • Catalyst loading: Reduce Cu(I) to ≤0.05 equiv to minimize side reactions in multi-step syntheses .
  • Purification: Dialysis or size-exclusion chromatography removes unreacted monomers .

Q. What analytical techniques are most effective for characterizing azide-containing intermediates derived from 3-Azido-1-propanamine?

  • Answer:

  • FT-IR: Confirm azide presence via asymmetric N₃ stretch at ~2100 cm⁻¹ .
  • NMR: ¹H NMR (D₂O or CDCl₃) identifies amine protons (δ 1.6–2.2 ppm) and azide-adjacent CH₂ groups (δ 3.1–3.4 ppm).
  • HRMS: Validate molecular ion peaks (e.g., [M+H]+ at m/z 101.082 for C₃H₈N₄) .
  • HPLC: Monitor reaction progress using reverse-phase columns with UV detection at 254 nm .

Q. How do solvent polarity and reaction temperature influence the stability of 3-Azido-1-propanamine in click chemistry applications?

  • Answer:

  • Solvent Polarity: Polar aprotic solvents (DMSO, DMF) stabilize the azide group by reducing nucleophilic attack risks. Non-polar solvents (chloroform) may induce decomposition under prolonged heating .
  • Temperature: At >80°C, azides can undergo Staudinger or Huisgen cyclization. For CuAAC, maintain temperatures ≤60°C to prevent side reactions. Pre-cool reactants if exothermicity is a concern .
  • Contradiction Analysis: While reports reactions at 90°C, this may apply only to short durations (<2 hours). For multi-hour syntheses, lower temperatures (rt–50°C) are safer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.